(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine is a complex organic compound with a unique structure that combines a conjugated diene system with a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine typically involves multiple steps:
Formation of the Tricyclic Framework: The tricyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This step requires precise control of temperature and pressure to ensure the correct stereochemistry.
Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Attachment of the Ethanamine Moiety: The ethanamine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the ethanamine moiety.
Formation of the (Z)-but-2-enedioic Acid: The final step involves the formation of the (Z)-but-2-enedioic acid through an aldol condensation reaction, followed by selective reduction to achieve the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the conjugated diene system, converting them into single bonds and altering the electronic properties of the compound.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with tricyclic frameworks.
Catalysis: Its unique structure may allow it to act as a catalyst or ligand in various organic reactions.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: Its unique structure may impart desirable properties to materials, such as increased stability or specific electronic characteristics.
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tricyclic framework and conjugated diene system may allow it to fit into binding pockets of proteins, modulating their activity. The methylidene group and ethanamine moiety could participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar diene systems but lacking the tricyclic framework.
Tricyclic amines: Compounds with similar tricyclic structures but different substituents on the amine group.
Methylidene derivatives: Compounds with similar methylidene groups but different overall structures.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine lies in its combination of a conjugated diene system, a tricyclic framework, and a dimethylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-15-18-9-5-4-8-16(18)14-17(12-13-21(2)3)20-11-7-6-10-19(15)20;5-3(6)1-2-4(7)8/h4-11,17H,1,12-14H2,2-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXERCSFUPPSBIT-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.